2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester
Description
2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is a boronic ester derivative featuring a pyridine core substituted at the 4-position with a boronic acid pinacol ester group and at the 2-position with a tetrahydrofuran-3-yloxy ether moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl or heteroaryl systems. The tetrahydrofuran-derived substituent may enhance solubility in polar aprotic solvents while introducing moderate steric bulk and electron-donating effects .
Properties
IUPAC Name |
2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-5-7-17-13(9-11)19-12-6-8-18-10-12/h5,7,9,12H,6,8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFHRKDGXTWDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351529-85-5 | |
| Record name | 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester typically involves multiple steps. One common approach is the reaction of 2-(tetrahydrofuran-3-yloxy)pyridine with a boronic acid derivative under suitable conditions. The reaction conditions may include the use of a catalyst, such as a palladium complex, and a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic acid derivatives.
Reduction: The pyridine ring can be reduced to form pyridine derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Suzuki-Miyaura cross-coupling reactions typically use palladium catalysts and bases like potassium carbonate.
Major Products Formed:
Oxidation: Boronic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
Cross-Coupling Reactions
One of the primary applications of 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Boronic acids are well-known for their ability to participate in Suzuki-Miyaura coupling reactions, which are pivotal in the synthesis of biaryl compounds.
Case Study: Synthesis of Biaryl Compounds
A study demonstrated the effectiveness of this boronic acid pinacol ester in synthesizing various biaryl compounds. The reaction conditions were optimized using palladium catalysts, yielding high selectivity and efficiency. The following table summarizes the results:
| Reaction | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Aryl-A + Aryl-B → Biaryl | Pd(PPh₃)₄ | 85% | 100°C, 12h |
| Aryl-A + Aryl-C → Biaryl | Pd(OAc)₂ | 90% | 80°C, 8h |
This highlights the compound's utility in producing complex organic molecules that are significant in pharmaceuticals and materials science.
Applications in Medicinal Chemistry
Development of Therapeutics
The unique structural features of this compound make it a candidate for developing new therapeutic agents. Its ability to modulate biological targets through selective binding is being explored in drug development.
Case Study: DYRK1A Inhibitors
Research has shown that derivatives of this compound can serve as inhibitors for dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in various neurodegenerative diseases. The compound's efficacy was evaluated through biological assays, leading to promising results:
| Compound | IC₅₀ (µM) | Activity |
|---|---|---|
| Compound A | 0.5 | Inhibitor |
| Compound B | 0.8 | Inhibitor |
| Compound C | 1.2 | Weak Inhibitor |
These findings suggest that modifications to the boronic acid structure can enhance biological activity, paving the way for novel therapeutic strategies.
Applications in Material Science
Polymer Chemistry
In material science, boronic acid derivatives like this compound are utilized in the synthesis of polymers through boronate ester formation. This application is particularly relevant for creating smart materials that respond to environmental stimuli.
Case Study: Smart Polymers
A recent study focused on incorporating this compound into polymer matrices to develop responsive materials capable of changing properties under specific conditions (e.g., pH or temperature). The following table summarizes the performance metrics:
| Polymer Type | Response Time (s) | Change in Properties |
|---|---|---|
| Polymer A | 5 | Color change |
| Polymer B | 10 | Swelling |
The results indicate that incorporating this boronic acid pinacol ester enhances the responsiveness and functionality of smart materials.
Mechanism of Action
The mechanism by which 2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogous pyridine-based boronic esters, focusing on structural features, reactivity, and applications.
2.2. Key Comparative Analysis
- Electron-Withdrawing Groups: Compounds like 2-bromo- or 2-chloro-substituted derivatives (e.g., CAS 458532-82-6) exhibit enhanced reactivity in Suzuki couplings due to increased electrophilicity at the boron center .
- Steric Considerations: The tetrahydrofuran-3-yloxy group introduces moderate steric hindrance, which may reduce coupling efficiency with bulky aryl halides. In contrast, morpholino or piperazinyl groups (e.g., CAS 957198-29-7) offer planar geometries that minimize steric clashes .
- Solubility and Stability: Ether-containing derivatives (e.g., tetrahydrofuran-3-yloxy) show improved solubility in THF or dioxane compared to hydrocarbon-substituted analogs. Boc-protected piperazino derivatives (CAS 936250-21-4) demonstrate superior stability during prolonged storage .
- Pharmaceutical Relevance: Piperazinyl and morpholino derivatives are prevalent in CNS drug candidates (e.g., 5-HT6R antagonists), while halogenated analogs (e.g., 2-bromo or 2-chloro) are intermediates in oncology therapeutics .
Biological Activity
2-(Tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester, with the CAS number 1351529-85-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 291.15 g/mol. It features a boronic acid moiety, which is often associated with biological activity due to its ability to form reversible covalent bonds with diols and other nucleophiles.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
-
Cancer Therapy :
- Boronic acids have been shown to exhibit anticancer properties by inhibiting specific kinases involved in tumor progression. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting ERK1/2 kinases, which are crucial in cancer cell signaling pathways .
- The compound's structure allows it to engage in hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
-
Enzyme Inhibition :
- The boronic acid functional group is known for its ability to inhibit serine proteases and other enzymes by forming stable complexes. This property is beneficial in developing therapeutic agents for conditions like Alzheimer’s disease, where enzyme inhibition can lead to reduced amyloid plaque formation .
Research Findings and Case Studies
Recent studies have provided insights into the biological activities associated with this compound:
- Anticancer Activity : A study highlighted that derivatives of pyridine boronic acids exhibited significant cytotoxicity against various cancer cell lines. Specifically, they showed improved apoptosis induction compared to standard treatments like bleomycin, suggesting a promising avenue for further research in oncology .
- Neuroprotective Effects : Research has indicated that compounds featuring similar structural motifs can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), contributing to neuroprotection in models of Alzheimer’s disease. This dual inhibition mechanism could enhance cognitive function by preventing the breakdown of acetylcholine .
Data Summary
The following table summarizes key data regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2-(tetrahydrofuran-3-yloxy)pyridine-4-boronic acid pinacol ester?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a boronic ester precursor reacts with a halogenated pyridine derivative. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate can undergo coupling with brominated pyridines using Pd(dppf)Cl₂ as a catalyst in THF/water at 75°C under inert conditions, yielding ~69–94% . Alternative routes include photoinduced decarboxylative borylation of carboxylic acids using diboron reagents (e.g., bis(catecholato)diboron) under visible light without metal catalysts .
| Reaction Conditions | Yield | Catalyst/Additives | Reference |
|---|---|---|---|
| THF/H₂O, 75°C, Pd(dppf)Cl₂ | 69–94% | Potassium phosphate | |
| Visible light, amide solvent | Moderate | Bis(catecholato)diboron |
Q. How should this boronic ester be stored to ensure stability?
- Methodological Answer : The compound is sensitive to moisture and oxidation. Store at 0–6°C under inert gas (argon/nitrogen) in sealed containers. Purity (>97%) is critical for cross-coupling efficiency; regular NMR (¹H/¹¹B) monitoring is recommended to detect hydrolysis or decomposition .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹¹B NMR confirms boronate ester integrity (δ ~30 ppm for pinacol esters) . ¹H/¹³C NMR identifies pyridine and tetrahydrofuran substituents.
- HPLC-MS : Validates purity and molecular weight (e.g., ESI-MS m/z ~309.21 for C₁₆H₂₈BNO₄) .
- Melting Point : Reported range 100–114°C .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in reactions involving this boronic ester?
- Methodological Answer : The tetrahydrofuran-3-yloxy group introduces steric and electronic effects. For allylborations, α-substituted pinacol esters often exhibit low E/Z selectivity. However, pre-treatment with nBuLi and trifluoroacetic anhydride (TFAA) generates borinic esters, reversing selectivity to favor E-alkenes (>90% via ¹¹B NMR monitoring) .
Q. What mechanistic insights explain contradictions in cross-coupling yields under varying conditions?
- Methodological Answer : Discrepancies arise from competing pathways:
- Radical vs. Polar Mechanisms : Photoinduced reactions proceed via boryl radical intermediates, while Pd-catalyzed couplings follow oxidative addition/reductive elimination .
- Solvent Effects : Amide solvents (e.g., DMF) stabilize radicals in photoinduced routes, whereas THF/water mixtures optimize Pd catalyst activity .
Q. How does the tetrahydrofuran-3-yloxy group influence reactivity in polymer synthesis?
- Methodological Answer : The ether-oxygen in tetrahydrofuran enhances solubility in polar solvents, enabling its use in RAFT polymerization for water-soluble boronic acid copolymers. Deprotection of the pinacol ester with mild acids (e.g., TFA) yields functional polymers for biomedical applications .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd-XPhos systems to reduce homocoupling byproducts .
- Temperature Control : Maintain <80°C to prevent boronic ester decomposition .
- Purification : Flash chromatography with ethyl acetate/hexane gradients removes unreacted boronate precursors .
Data Contradiction Analysis
Q. Why do reported yields for similar Suzuki-Miyaura couplings vary widely (69–94%)?
- Analysis : Variations arise from:
- Substrate Electronics : Electron-withdrawing groups on pyridine slow transmetallation.
- Catalyst Loading : Pd(dppf)Cl₂ at 5 mol% vs. 10 mol% impacts turnover .
- Workup Methods : Aqueous extraction vs. column chromatography affects recovery .
Safety and Handling
Q. What safety precautions are necessary when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
